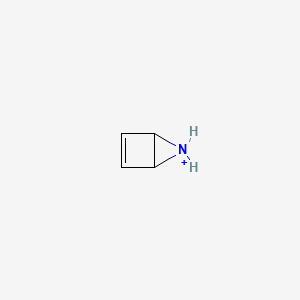
Pubchem_71414656
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71414656 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71414656 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of certain glucosamine salts involves reacting glucosamine hydrochloride with a metal sulfate in an aqueous solvent, followed by precipitation with a liquid precipitating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71414656 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while substitution could result in a compound with a different functional group.
Scientific Research Applications
Pubchem_71414656 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be involved in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Pubchem_71414656 involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pubchem_71414656 can be found in databases like ChEMBL and KEGG Compound. These compounds may share structural similarities or functional properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, which may include specific reactivity, stability, or biological activity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Properties
CAS No. |
84316-23-4 |
|---|---|
Molecular Formula |
C4H6N+ |
Molecular Weight |
68.10 g/mol |
IUPAC Name |
5-azoniabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H5N/c1-2-4-3(1)5-4/h1-5H/p+1 |
InChI Key |
MSXYRMCVXRZUIV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2C1[NH2+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















